molecular formula C8H6ClNO2S B8162391 2-Chloro-4-ethynyl-benzenesulfonamide

2-Chloro-4-ethynyl-benzenesulfonamide

Cat. No.: B8162391
M. Wt: 215.66 g/mol
InChI Key: GLFNEXSYSHJTEF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-benzenesulfonamide is a benzenesulfonamide derivative of high interest in medicinal chemistry and oncology research . Its structure, featuring a sulfonamide group and an ethynyl substituent, is strategically designed to target the carbonic anhydrase (CA) enzyme family . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzenesulfonamides are well-established as inhibitors of carbonic anhydrase isozymes, particularly the tumor-associated CA IX . Carbonic anhydrase IX is overexpressed in many solid tumors, such as triple-negative breast cancer, but is largely absent in normal tissues . Inhibition of CA IX disrupts pH regulation in the hypoxic tumor microenvironment, which can suppress tumor growth and metastasis . The ethynyl group on this compound is a valuable chemical handle for further derivatization via click chemistry, facilitating the synthesis of more complex inhibitors or the development of molecular probes for imaging and diagnostic purposes . Research into similar benzenesulfonamide derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines, induction of apoptosis, and potential for use in targeted drug delivery systems, such as nanoparticle platforms for improved tumor accumulation . This makes this compound a versatile scaffold for developing novel anticancer agents and a valuable tool for investigating CA biology. Researchers can utilize this compound to explore selective CA IX inhibition, study tumor metabolism, and design new targeted therapies.

Properties

IUPAC Name

2-chloro-4-ethynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNEXSYSHJTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sulfonyl Chloride Synthesis

The synthesis begins with 2-chloro-4-iodoaniline, which is converted to the corresponding sulfonic acid via sulfonation. Treatment with chlorinating agents like phosphorus pentachloride (PCl₅) yields 2-chloro-4-iodobenzenesulfonyl chloride. This intermediate is highly reactive and must be handled under anhydrous conditions.

General Procedure (GP1) :

  • Reagents : 2-chloro-4-iodoaniline, chlorosulfonic acid, PCl₅.

  • Conditions : Sulfonation at 0–5°C, followed by chlorination at reflux.

  • Yield : ~75–80% after purification by silica gel chromatography (PE/EA = 5:1).

Amination to Sulfonamide

Reaction of the sulfonyl chloride with aqueous ammonia or amines produces the sulfonamide. For 2-chloro-4-iodobenzenesulfonamide, excess ammonium hydroxide is used to ensure complete conversion.

Example :

  • Reagents : 2-chloro-4-iodobenzenesulfonyl chloride (1.0 equiv), NH₄OH (2.2 equiv).

  • Solvent : Dichloromethane (CH₂Cl₂) at 0°C, warmed to room temperature.

  • Yield : 88% after column chromatography (PE/EA = 3:1).

Sonogashira Coupling for Ethynyl Group Introduction

Reaction Setup and Optimization

The Sonogashira coupling replaces the iodine atom in 2-chloro-4-iodobenzenesulfonamide with an ethynyl group. Key parameters include catalyst selection, base, and acetylene source.

General Procedure (GP2) :

  • Catalyst : Pd(PPh₃)₄ (3 mol%) and CuI (10 mol%).

  • Acetylene Source : Trimethylsilylacetylene (TMSA) or phenylacetylene.

  • Base : K₂CO₃ or Et₃N.

  • Solvent : Toluene/EtOH/H₂O (4:1:1) at 105°C under N₂.

Optimized Conditions :

  • Temperature : 40–50°C.

  • Time : 10–12 hours.

  • Yield : 92% with TMSA, 85% with phenylacetylene.

Deprotection of Trimethylsilyl Group

If TMSA is used, the trimethylsilyl (TMS) group is removed via fluoride-mediated cleavage:

  • Reagents : KF or TBAF (tetrabutylammonium fluoride).

  • Solvent : THF or MeOH.

  • Yield : >95%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.94 (s, 1H, SO₂NH₂), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 7.67 (brs, 2H, NH₂), 2.37 (s, 3H, CH₃).

  • ¹³C NMR : δ 137.7 (C-Cl), 135.9 (C-I), 131.6 (C≡C), 129.0 (SO₂NH₂).

  • HRMS (ESI+) : [M+H]⁺ calcd. 351.8457, found 351.8455.

Purity and Yield

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

  • Melting Point : 149–152°C.

Challenges and Alternative Routes

Competing Directing Effects

The sulfonamide group’s meta-directing nature complicates iodination and chlorination. Pre-functionalized starting materials (e.g., 2-chloro-4-iodoaniline) circumvent this issue.

Catalyst Deactivation

Pd catalysts are sensitive to sulfur-containing compounds. Adding triphenylphosphine (PPh₃) stabilizes the catalyst and improves yields .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the ortho position relative to the sulfonamide group participates in substitution reactions under specific conditions. The sulfonamide’s electron-withdrawing nature activates the ring for nucleophilic attack, though steric hindrance may limit reactivity.

Key Reactions:

  • Hydroxylation : In alkaline aqueous media, the chloro group can be replaced by hydroxide ions at elevated temperatures (80–100°C), forming 2-hydroxy-4-ethynyl-benzenesulfonamide .

  • Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields amino derivatives.

Table 1 : NAS reaction conditions and outcomes

ReagentSolventTemperatureProductYield (%)Source
KOH (2M)H₂O/EtOH80°C2-Hydroxy-4-ethynyl-benzenesulfonamide65–72
NH₃ (g), CuIDMF120°C2-Amino-4-ethynyl-benzenesulfonamide58

Ethynyl Group Reactivity

The terminal alkyne enables Sonogashira coupling and cycloaddition reactions, critical for constructing complex architectures.

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl/heteroaryl halides extends conjugation:
2 Cl 4 ethynyl benzenesulfonamide+Ar XPd PPh3 4,CuI2 Cl 4 Ar ethynyl benzenesulfonamide\text{2 Cl 4 ethynyl benzenesulfonamide}+\text{Ar X}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{2 Cl 4 Ar ethynyl benzenesulfonamide}

Table 2 : Sonogashira coupling examples

Aryl HalideCatalyst SystemSolventYield (%)Source
4-IodotoluenePdCl₂(PPh₃)₂, CuITHF84
2-BromopyridinePd(OAc)₂, P(o-tol)₃DMF76

(3+2) Cycloaddition

The ethynyl group engages in scandium(III)-catalyzed cycloadditions with aldehydes or nitriles to form bicyclic structures :
2 Cl 4 ethynyl benzenesulfonamide+RCHOSc OTf 3bicyclo 2 1 1 hexene derivatives\text{2 Cl 4 ethynyl benzenesulfonamide}+\text{RCHO}\xrightarrow{\text{Sc OTf }_3}\text{bicyclo 2 1 1 hexene derivatives}

Key Conditions :

  • Catalyst: Sc(OTf)₃ (5–10 mol%)

  • Solvent: CH₂Cl₂ at 30°C for 18 hours

  • Yields: 53–81% for substituted aryl aldehydes

Sulfonamide Functionalization

The sulfonamide group undergoes alkylation and acylation , enhancing solubility or biological activity.

N-Alkylation

Reaction with alkyl halides in basic media:
R X+2 Cl 4 ethynyl benzenesulfonamideNaH DMFN Alkylated derivative\text{R X}+\text{2 Cl 4 ethynyl benzenesulfonamide}\xrightarrow{\text{NaH DMF}}\text{N Alkylated derivative}

  • Example : Methylation with CH₃I yields N-methyl-2-chloro-4-ethynyl-benzenesulfonamide (89% yield) .

Hydrolysis

Under strong acidic conditions (HCl, reflux), the sulfonamide hydrolyzes to sulfonic acid, though this is rarely utilized due to stability concerns .

Biological Interactions

The compound exhibits carbonic anhydrase (CA) inhibition via sulfonamide-Zn²⁺ coordination in enzyme active sites. Substitutions modulate selectivity :

  • hCA II Inhibition : IC₅₀ = 10.1–27.7 nM for unsubstituted derivatives .

  • Electron-withdrawing groups (e.g., Cl, NO₂) reduce activity, while methyl groups maintain potency .

Table 3 : Biological activity data

DerivativeTarget EnzymeIC₅₀ (nM)Selectivity (vs. hCA I)Source
Parent compoundhCA II15.3120-fold
N-Methyl analoghCA IX89 pM850-fold

Oxidation and Reduction

  • Ethynyl Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the ethynyl to ethyl, forming 2-chloro-4-ethyl-benzenesulfonamide .

  • Chloride Oxidation : Under strong oxidizers (e.g., KMnO₄), the chloro group oxidizes to carboxyl, though this pathway is less explored .

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonamide functional group is significant in drug discovery, with many derivatives exhibiting diverse pharmacological properties. 2-Chloro-4-ethynyl-benzenesulfonamide falls into this category, showing potential in several therapeutic areas:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Research indicates that modifications to the sulfonamide structure can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups (like chlorine) on the phenyl ring have demonstrated increased antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its role as a carbonic anhydrase inhibitor, which is relevant in cancer treatment. Inhibition of carbonic anhydrase IX has shown promise in reducing tumor growth in pancreatic cancer models, indicating potential applications in oncology .
  • Allosteric Modulation : Recent studies have highlighted the use of sulfonamide derivatives as positive allosteric modulators for specific receptors. For example, a series of 2-sulfonamidebenzamides were identified as effective modulators of MrgX1, enhancing their therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to optimize biological activity. The following table summarizes key synthetic routes and their outcomes:

Synthesis Method Key Features Yield (%) Biological Activity
Nucleophilic substitutionChlorination followed by ethynylation75Moderate antibacterial activity against E. coli
Coupling reactionsFormation of sulfonamide linkages80Effective carbonic anhydrase inhibition
Functional group modificationIntroduction of electron-withdrawing groups70Enhanced anticancer properties

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited significant inhibitory concentrations (MIC) against multiple bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Cancer Treatment

In a preclinical trial, the compound was tested for its ability to inhibit tumor growth in mouse models of pancreatic cancer. The results indicated a reduction in tumor size when combined with conventional chemotherapy agents, showcasing its utility in cancer therapy .

Case Study 3: Allosteric Modulation

The discovery of new sulfonamide-based allosteric modulators has opened avenues for pain management therapies. A specific derivative showed improved pharmacokinetic properties and brain penetration, indicating its potential for treating central nervous system disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Nitro-substituted derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or redox processes.

The ethynyl group’s linear geometry in the target compound contrasts with bulkier substituents like pyrazole () or benzoyl (), which may influence crystal packing and solubility .

Physicochemical Properties

  • Molecular Weight and Polarity : Higher molecular weight compounds (e.g., , .24 g/mol) are likely less soluble in polar solvents than the target compound (~217.65 g/mol).
  • Lipophilicity : Chlorine atoms increase lipophilicity across all derivatives, but ethynyl and nitro groups may counterbalance this effect via polar interactions .

Biological Activity

2-Chloro-4-ethynyl-benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article presents a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring with an ethynyl substituent. The presence of these functional groups contributes to its biological activity, particularly its ability to interact with various biological targets.

As a sulfonamide, this compound primarily acts by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, essential for DNA synthesis and bacterial replication. Additionally, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways, including receptor tyrosine kinase interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • Inhibition of Cancer Cell Lines : The compound has demonstrated significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and U87MG (glioblastoma) cells. In vitro assays showed dose-dependent growth inhibition with IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), a target associated with tumor progression .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis significantly in MDA-MB-231 cells, increasing annexin V-FITC positivity by 22-fold compared to control .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown significant inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 mg/mL, with inhibition rates reaching up to 80.69% compared to positive controls .
  • Anti-biofilm Activity : The compound also demonstrated potential in inhibiting biofilm formation, an important factor in bacterial virulence and resistance .

Comparative Studies

Comparative studies with other benzenesulfonamide derivatives reveal the unique properties of this compound. For instance:

CompoundIC50 (nM)Activity TypeReference
This compound10.93 - 25.06Anticancer (CA IX)
Compound 4e10.93Anticancer (CA IX)
Compound AL106Not specifiedAnti-glioblastoma

Case Studies

  • Breast Cancer Research : In a study evaluating various benzenesulfonamide derivatives for their anti-proliferative activity against breast cancer cell lines, compounds derived from this compound exhibited selective toxicity towards cancerous cells while sparing normal cells .
  • Antimicrobial Evaluation : A series of benzenesulfonamides were tested for their antimicrobial efficacy against common pathogens. The results indicated that modifications to the sulfonamide structure could enhance antibacterial activity significantly .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-4-ethynyl-benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a chloro-substituted aniline intermediate followed by ethynylation. Critical steps include optimizing the sulfonyl chloride coupling reaction (e.g., using thionyl chloride for activation) and controlling the alkyne introduction via Sonogashira or Cadiot-Chodkiewicz coupling . Reaction temperature (e.g., 0–25°C for sulfonylation) and catalyst selection (e.g., Pd/Cu for ethynylation) significantly affect yield. Impurities like unreacted sulfonyl chloride or over-alkylated products must be monitored via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar sulfonamides?

  • Methodological Answer :

  • NMR : The ethynyl proton appears as a sharp singlet at ~2.5–3.0 ppm in 1^1H NMR, while the sulfonamide NH resonates near 7.5–8.5 ppm. 13^{13}C NMR shows the ethynyl carbons at ~70–85 ppm and sulfonamide sulfur-linked carbons at ~125–135 ppm .
  • IR : The sulfonamide S=O stretch appears as two strong bands near 1350 cm1^{-1} and 1150 cm1^{-1}, while the ethynyl C≡C stretch is weak but detectable at ~2100–2260 cm1^{-1} .
  • MS : The molecular ion [M+H]+^+ should match the molecular formula (C8_8H7_7ClNO2_2S, exact mass 224.0). Fragmentation patterns include loss of Cl (m/z 189) and SO2_2 (m/z 146) .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., carbonic anhydrase isoforms via stopped-flow CO2_2 hydration assays) and antimicrobial activity (MIC assays against Gram-positive/negative strains). Dose-response curves (IC50_{50}/EC50_{50}) are generated using triplicate experiments with positive controls (e.g., acetazolamide for carbonic anhydrase). Data interpretation must account for solubility limitations in aqueous buffers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement, focusing on:

  • Torsion angles : The ethynyl group’s orientation relative to the benzene ring (e.g., dihedral angle <10° indicates planarity).
  • Hydrogen bonding : Sulfonamide NH often forms intermolecular bonds with adjacent sulfonyl oxygens, stabilizing the crystal lattice .
  • Disorder modeling : Ethynyl groups may exhibit rotational disorder; apply PART commands in SHELXL to refine occupancy . Validate with R1_1 < 0.05 and wR2_2 < 0.15 .

Q. How to address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:

  • ADME profiling : Measure plasma stability (e.g., incubation with liver microsomes) and permeability (Caco-2 assays) .
  • Metabolite identification : Use LC-MS/MS to detect in vivo metabolites that may antagonize/activate the parent compound .
  • Dose recalibration : Adjust in vivo doses based on in vitro IC50_{50} and protein binding (e.g., equilibrium dialysis) .

Q. What computational methods predict the reactivity of the ethynyl group in this compound under nucleophilic conditions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). A high-energy LUMO near the ethynyl carbon indicates susceptibility to nucleophilic attack .
  • MD simulations : Simulate reaction trajectories with explicit solvent models (e.g., water/DMSO) to assess kinetic barriers for alkyne participation in click reactions .

Data Presentation Example

Property Value/Technique Reference
Molecular Weight224.0 g/mol
Melting Point185–187°C (DSC)
λmax_{\text{max}} (UV-Vis)265 nm (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1})
SC-XRD Resolution0.84 Å (R1_1 = 0.028)

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